molecular formula C18H18N2OS2 B2868813 2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide CAS No. 898439-04-8

2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide

Cat. No. B2868813
CAS RN: 898439-04-8
M. Wt: 342.48
InChI Key: OMUHILCBNQBLLX-VHEBQXMUSA-N
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Description

The compound “2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur . The molecule also contains an acetamide group (a carboxamide derived from acetic acid), a phenylsulfanyl group (a sulfur-containing aromatic compound), and three methyl groups attached to the benzothiazole ring.


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Antitumor Activity : Studies have shown that benzothiazole derivatives possess significant antitumor activity. A synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests that related compounds could also have potential applications in cancer research or therapy.
  • Antimicrobial Activity : Novel sulphonamide derivatives, including those with a benzothiazole backbone, have been synthesized and shown to exhibit good antimicrobial activity. This suggests potential uses in developing new antimicrobial agents for treating infections (Fahim & Ismael, 2019).

Synthetic Applications

  • The synthesis of compounds with complex heterocyclic structures involving benzothiazole units has been explored for various applications, including as intermediates in the development of pharmaceuticals. These compounds are often synthesized to evaluate their biological activities, including their potential as antimicrobial and antitumor agents (Devi, Shahnaz, & Prasad, 2022).

Molecular Modeling and Drug Design

  • Computational studies and molecular docking have been applied to benzothiazole derivatives to investigate their binding affinities and interactions with biological targets, which can aid in the design of new drugs with improved efficacy and selectivity. For example, antimicrobial and genotoxic properties of some benzoimidazole derivatives have been synthesized and investigated, highlighting the role of computational chemistry in understanding and optimizing the activity of such compounds (Benvenuti et al., 1997).

Future Directions

Given the interest in benzothiazole derivatives for their potential biological activities, future research could explore the synthesis, characterization, and biological testing of this specific compound .

properties

IUPAC Name

2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-12-9-13(2)17-15(10-12)20(3)18(23-17)19-16(21)11-22-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHILCBNQBLLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CSC3=CC=CC=C3)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylsulfanyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide

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